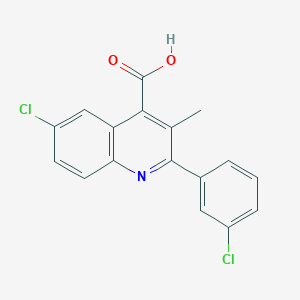
6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains two chloro groups and a carboxylic acid group. Quinoline derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring. The presence of two chloro groups and a carboxylic acid group can significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloro groups can undergo nucleophilic substitution reactions, and the carboxylic acid group can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Hydrogen-Bonded Compound Structures
6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid has been studied in the context of its role in establishing crystal structures of hydrogen-bonded compounds. Research by Ishida (2021) examined hydrogen-bonded 1:1 compounds of 4-methylquinoline with various chloro- and nitro-substituted benzoic acids, highlighting the significance of the short hydrogen bond between carboxy/carboxylate O atom and an N atom of the base in these crystals (Ishida, 2021).
Synthesis of Novel Dibenzonaphthyridines
Manoj and Prasad (2009) explored the synthesis of novel dibenzonaphthyridines using 4-chloro-2-methylquinolines. This research is crucial in understanding the chemical reactions and potential applications of substituted dibenzonaphthyridines (Manoj & Prasad, 2009).
Crystallography of Isomeric Hydrogen-Bonded Co-Crystals
Gotoh and Ishida (2020) investigated the structures of isomeric hydrogen-bonded 1:1 co-crystals of 6-methylquinoline with various chloro-substituted benzoic acids. This research contributes to our understanding of crystallography in quinoline compounds (Gotoh & Ishida, 2020).
Ruthenium Catalyzed Reduction of Nitroarenes and Azaaromatic Compounds
Watanabe et al. (1984) studied the reduction of various nitroarenes, including those with chloro and methyl substituents, using formic acid in the presence of ruthenium catalysts. This research is significant in the field of organic chemistry, particularly in understanding the hydrogenation of compounds like quinoline (Watanabe et al., 1984).
Novel Synthesis of Halogen-Substituted Quinoline Carboxylic Acids
Raveglia et al. (1997) developed a novel procedure for synthesizing halogen-substituted quinoline carboxylic acids, such as 3-chloro-2-phenylquinoline-4-carboxylic acids. This research provides insights into synthetic pathways for producing these compounds (Raveglia et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)5-6-14(13)20-16(9)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRDISOEZDZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174447 |
Source


|
| Record name | 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
886361-68-8 |
Source


|
| Record name | 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

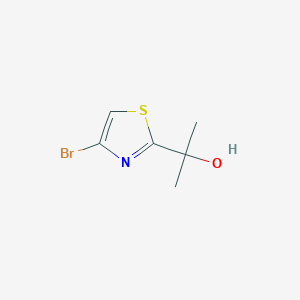
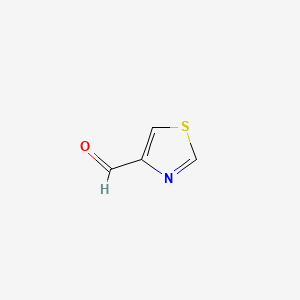
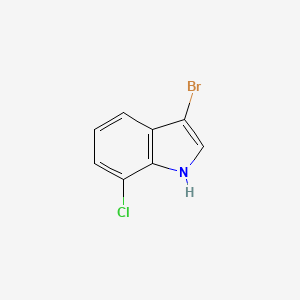
![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)
![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)
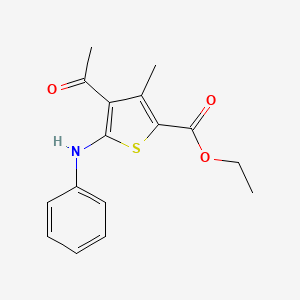
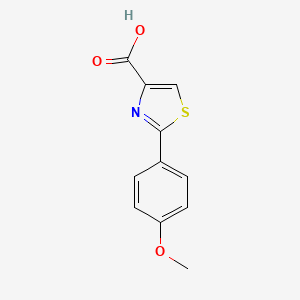

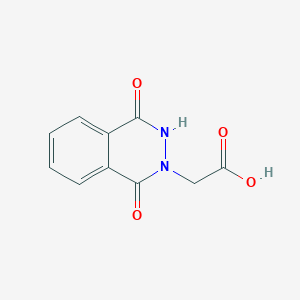
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)



